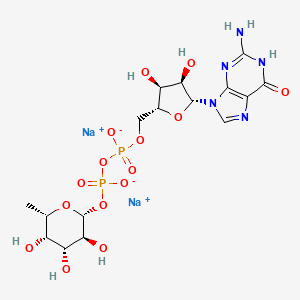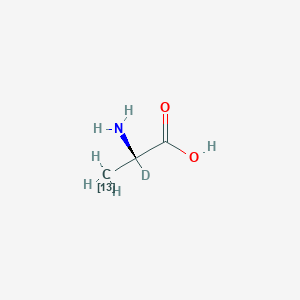
Fluazinam-2,6-diamino
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluazinam-2,6-diamino is a fungicide that is widely used in agriculture to control various fungal diseases. It belongs to the group of phenylamides and has a broad spectrum of activity against many plant pathogens. This compound has been extensively studied for its mode of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Fluazinam-2,6-diamino is not fully understood, but it is believed to disrupt the energy metabolism of fungi by inhibiting mitochondrial respiration. This leads to a decrease in ATP production, which ultimately results in the death of the fungal cells. This compound also has activity against fungal cell walls, which may contribute to its efficacy against certain pathogens.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants and fungi. It can induce the production of reactive oxygen species (ROS) in plant cells, which can trigger a variety of cellular responses. Additionally, this compound has been shown to affect the expression of genes involved in plant defense and stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Fluazinam-2,6-diamino in lab experiments include its broad spectrum of activity against many fungal pathogens, its ability to disrupt fungal energy metabolism, and its potential to induce cellular responses in plants. However, there are also limitations to its use, including potential toxicity to non-target organisms and the need for careful handling due to its potential health hazards.
Orientations Futures
There are many potential future directions for research on Fluazinam-2,6-diamino. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its potential environmental impact. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on plant and fungal physiology. Finally, there is a need for more research on the potential risks and benefits of using this compound in agriculture and other applications.
Méthodes De Synthèse
The synthesis of Fluazinam-2,6-diamino involves the reaction of 2,6-diaminopyridine with 3,5-dichloroaniline in the presence of a catalyst. The resulting compound is then treated with a base to form the final product. The synthesis of this compound is a complex process that requires careful attention to reaction conditions and purification methods.
Applications De Recherche Scientifique
Fluazinam-2,6-diamino has many potential applications in scientific research. It has been shown to be effective against a wide range of fungal pathogens, making it a valuable tool for studying the mechanisms of fungal infection and disease. Additionally, this compound has been used to study the role of fungi in plant-microbe interactions and the effects of fungal diseases on plant growth and development.
Propriétés
IUPAC Name |
4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F6N4/c14-6-1-4(12(16,17)18)3-24-11(6)25-10-7(22)2-5(13(19,20)21)8(15)9(10)23/h1-3H,22-23H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSFNWUOCXDPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904091 |
Source


|
| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169327-82-6 |
Source


|
| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)


![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)
![2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid](/img/structure/B6595017.png)
